molecular formula C12H6N4 B1599614 4,4'-Dicyano-2,2'-bipyridine CAS No. 67491-43-4

4,4'-Dicyano-2,2'-bipyridine

Cat. No.: B1599614
CAS No.: 67491-43-4
M. Wt: 206.2 g/mol
InChI Key: IUMFOUVCDJGKNS-UHFFFAOYSA-N
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Description

4,4’-Dicyano-2,2’-bipyridine is an organic compound with the molecular formula C₁₂H₆N₄. It is a derivative of bipyridine, where the hydrogen atoms at the 4 and 4’ positions are replaced by cyano groups. This compound is known for its role as a ligand in coordination chemistry and its applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,4’-Dicyano-2,2’-bipyridine typically involves a multistep synthesis process. One common method includes the following steps :

Industrial Production Methods

Industrial production methods for 4,4’-Dicyano-2,2’-bipyridine are similar to laboratory synthesis but are optimized for larger scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dicyano-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysis: Used for substitution reactions.

    Metal Salts: Used for coordination reactions.

Major Products Formed

Scientific Research Applications

4,4’-Dicyano-2,2’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dicyano-2,2’-bipyridine involves its role as a ligand in coordination chemistry. The cyano groups lower the energy of the lowest unoccupied molecular orbital (LUMO), which can be exploited for tuning photophysical properties in metal complexes. This compound facilitates metal-to-ligand charge-transfer (MLCT) processes, which are crucial for its applications in photosensitizers and other coordination complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dicyano-2,2’-bipyridine is unique due to the presence of cyano groups, which significantly alter its electronic properties compared to other bipyridine derivatives. These cyano groups lower the energy of the LUMO, making it a valuable ligand for tuning the photophysical properties of metal complexes .

Properties

IUPAC Name

2-(4-cyanopyridin-2-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMFOUVCDJGKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439972
Record name 4,4'-DICYANO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67491-43-4
Record name 4,4'-DICYANO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4.73 g (0.0195 mol) of 4,4'-dicarbamoyl-2,2'-bipyridine [J. Am. Chem. Soc. 80, 2745 (1958)] and 5.67 g (0.0476 mol) of thionyl chloride in 30 ml of pyridine is stirred for 16 hours at 100°. After cooling, the reaction mixture is diluted with 100 ml of methylene chloride, filtered and concentrated to dryness by evaporation. The residue is then chromatographed with methylene chloride over silica gel. In this manner, 4,4'-dicyano-2,2'-bipyridine is obtained in the form of white crystals having a melting point of 238°-240°.
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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